molecular formula C60H80O4 B15191851 2,5-Cyclohexadien-1-one, 4,4',4'',4'''-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- CAS No. 34879-70-4

2,5-Cyclohexadien-1-one, 4,4',4'',4'''-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)-

Katalognummer: B15191851
CAS-Nummer: 34879-70-4
Molekulargewicht: 865.3 g/mol
InChI-Schlüssel: QNGILZGRCMQQCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its unique structure, which includes multiple cyclohexadienone and cyclobutane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Di-tert-butylbenzoquinone
  • 2,6-Di-tert-butyl-4-methylphenol
  • 2,6-Di-tert-butyl-4-benzylidene-2,5-cyclohexadienone

Uniqueness

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- is unique due to its complex structure, which includes multiple cyclohexadienone and cyclobutane rings

Eigenschaften

CAS-Nummer

34879-70-4

Molekularformel

C60H80O4

Molekulargewicht

865.3 g/mol

IUPAC-Name

2,6-ditert-butyl-4-[2,3,4-tris(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C60H80O4/c1-53(2,3)37-25-33(26-38(49(37)61)54(4,5)6)45-46(34-27-39(55(7,8)9)50(62)40(28-34)56(10,11)12)48(36-31-43(59(19,20)21)52(64)44(32-36)60(22,23)24)47(45)35-29-41(57(13,14)15)51(63)42(30-35)58(16,17)18/h25-32H,1-24H3

InChI-Schlüssel

QNGILZGRCMQQCY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C2=C5C=C(C(=O)C(=C5)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.